biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
CAS No.:
Cat. No.: VC14839005
Molecular Formula: C26H21NO2S3
Molecular Weight: 475.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H21NO2S3 |
|---|---|
| Molecular Weight | 475.7 g/mol |
| IUPAC Name | (6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-phenylphenyl)methanone |
| Standard InChI | InChI=1S/C26H21NO2S3/c1-26(2)23-21(25(30)32-31-23)19-10-7-11-20(29-3)22(19)27(26)24(28)18-14-12-17(13-15-18)16-8-5-4-6-9-16/h4-15H,1-3H3 |
| Standard InChI Key | SOOIGTPUACQAED-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=CC=C3)OC)C(=S)SS2)C |
Introduction
Biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound that belongs to the class of dithioloquinolines. This compound is notable for its unique structure, which combines both biphenyl and dithioloquinoline moieties, making it of interest in various scientific fields, including medicinal chemistry and materials science.
Synthesis Methods
The synthesis of biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)methanone involves several key steps, often utilizing electrophilic reagents for the functionalization of the dithioloquinoline core. Common methods include reactions between dithioloquinoline derivatives and carbonyl compounds.
Synthesis Steps
-
Preparation of Dithioloquinoline Derivatives: This involves the synthesis of the dithioloquinoline core, which can be achieved through various organic synthesis techniques.
-
Coupling with Carbonyl Compounds: The dithioloquinoline derivative is then coupled with a carbonyl compound, such as a ketone or aldehyde, to form the desired methanone derivative.
-
Functionalization: The compound may undergo further functionalization to introduce additional substituents, such as methoxy groups.
Biological Activities and Potential Applications
Compounds with similar dithioloquinoline structures have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)methanone may be attributed to its ability to interact with various biological targets, making it a candidate for further pharmacological studies.
Potential Applications Table
| Field | Potential Application |
|---|---|
| Medicinal Chemistry | Drug development for cancer, inflammation, and infections |
| Materials Science | Development of new materials with unique properties |
| Pharmacology | Studies on enzyme inhibition or receptor modulation |
Characterization Techniques
Characterization techniques such as NMR spectroscopy are essential for understanding the structural features and reactivity patterns of this compound. These techniques reveal distinct proton environments corresponding to the different functional groups present in the molecule.
Characterization Methods
-
NMR Spectroscopy: Used to determine the molecular structure and identify functional groups.
-
Mass Spectrometry: Provides information on the molecular weight and fragmentation patterns.
-
IR Spectroscopy: Helps in identifying functional groups based on their vibrational frequencies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume